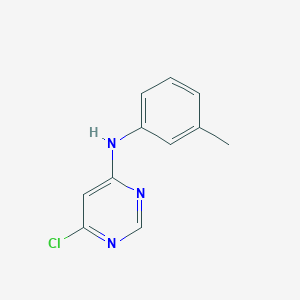
3,4-Dichloropyridine methanesulfonate
Vue d'ensemble
Description
3,4-Dichloropyridine methanesulfonate is a chemical compound with the CAS number 1215561-47-9 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloropyridine, a related compound, has a molecular formula of CHClN, an average mass of 147.990 Da, and a monoisotopic mass of 146.964249 Da . Depending on the position of chlorines in each isomer, electrophilic or nucleophilic attack may occur at the particular sites .Chemical Reactions Analysis
Chloropyridines, including 3,4-Dichloropyridine, are used as intermediates in many chemical reactions . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that take place during the breaking of the C–P bond .Physical And Chemical Properties Analysis
Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of dichloropyridines (DCPs) as ambiphilic molecules . It is clear that C2 and C5 are nucleophilic regions in all DCPs except 3,4-dichloropyridine .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
3,4-Dichloropyridine methanesulfonate: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of chloropyridine moieties into drug molecules, which can significantly alter their pharmacological properties. For instance, it’s used in the synthesis of compounds that exhibit anti-inflammatory and analgesic activities .
Agricultural Chemical Development
In the realm of agrochemistry, 3,4-Dichloropyridine methanesulfonate serves as a precursor for the development of new pesticides and herbicides. Its structural framework is incorporated into molecules designed to target specific pests and weeds, contributing to the production of more efficient and selective agrochemicals .
Material Science
This compound finds applications in material science, particularly in the development of novel polymers and coatings. By incorporating 3,4-Dichloropyridine methanesulfonate into polymeric chains, researchers can enhance the material properties such as thermal stability and resistance to degradation .
Metal Complexes and Catalysis
3,4-Dichloropyridine methanesulfonate: is used to synthesize ligands for metal complexes that are employed in catalysis. These metal-ligand complexes can accelerate chemical reactions, making them crucial for industrial processes and the synthesis of fine chemicals .
Genomic Research
In genomic research, 3,4-Dichloropyridine methanesulfonate can be utilized to modify nucleotides and nucleosides. This modification is essential for studying DNA-protein interactions, understanding genetic mutations, and developing gene therapies .
Mutagenesis Studies
The compound is instrumental in mutagenesis studies, particularly in creating mutations within organisms to study gene function and expression. It’s a key agent in the field of genetic engineering, aiding in the exploration of gene regulation and mutation effects on phenotypes .
Safety And Hazards
Orientations Futures
Piperidines, which include pyridine derivatives, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3,4-dichloropyridine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N.CH4O3S/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWUIJYURVCWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CN=CC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropyridine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




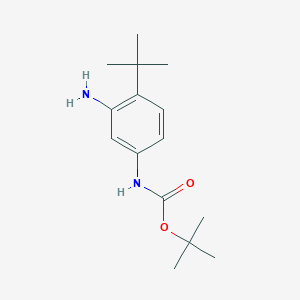
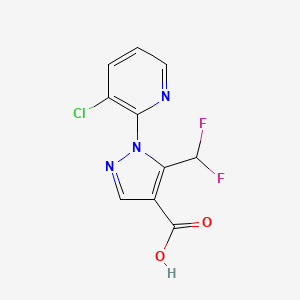
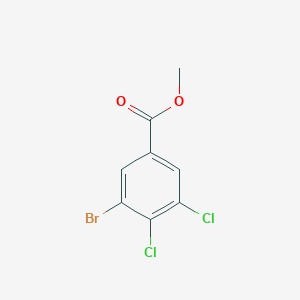


![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
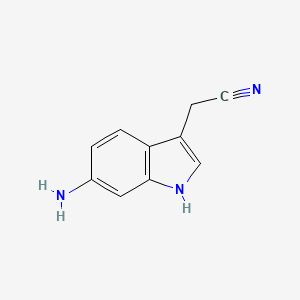
![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)

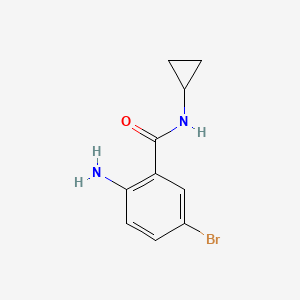
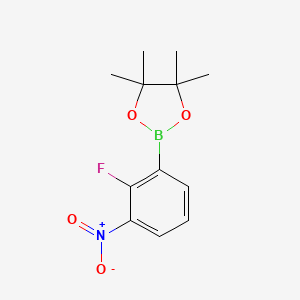
![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
